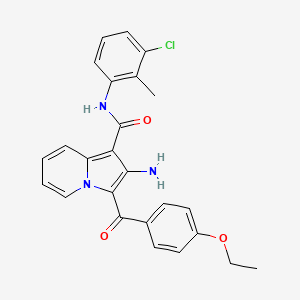

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with 2,6-difluorobenzonitrile, which undergoes amination with morpholine. The resulting product is then cyclized with hydrazine hydrate to form the core indazole structure. Subsequent condensation with different isocyanato-substituted benzene derivatives yields the final compounds with varying substituents on the indazole ring, which can significantly affect their biological activity .

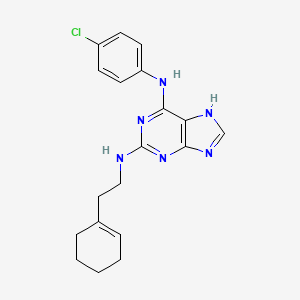

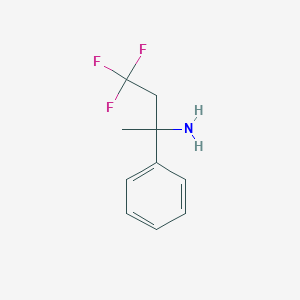

Molecular Structure Analysis

The crystal structures of the synthesized compounds are determined using X-ray crystallography. These compounds typically crystallize in the monoclinic system and exhibit distinct molecular conformations that are crucial for their biological activity. The precise arrangement of atoms within the crystal lattice can provide insights into the interaction of these molecules with biological targets, such as enzymes or receptors involved in cancer cell proliferation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of amide bonds through condensation reactions. The indazole ring formation is a key step that involves cyclization, which is a reaction that forms a ring structure from linear precursors. The specificity of these reactions is critical for achieving the desired molecular structure and, consequently, the biological activity of the final compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds generally have high molecular weights and exhibit solid-state properties that are consistent with their crystalline nature. Their solubility, melting points, and stability are important for their potential use as pharmaceuticals, and these properties are often tailored through the modification of substituents on the indazole ring .

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of related compounds often involve reactions with various reagents to produce derivatives with potential biological activities. For example, synthesis techniques can yield compounds with cytotoxic properties against certain cell lines, showcasing the potential for therapeutic applications (Hassan, Hafez, & Osman, 2014).

Cytotoxicity

- Certain derivatives synthesized from similar compounds exhibit cytotoxic activity, indicating potential for cancer treatment research. The methodology for these syntheses, followed by in vitro cytotoxic activity screening, highlights the compounds' relevance in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Photoluminescence Behavior

- Studies on compounds with structural similarities have revealed unusual blue-shifted acid-responsive photoluminescence behavior. This property is significant for developing photoluminescent materials with potential applications in sensors and imaging technologies (Outlaw, Zhou, Bragg, & Townsend, 2016).

Antimicrobial Activity

- Research on derivatives of similar compounds has shown excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. These findings support the compounds' potential as multifunctional agents for treating various diseases and conditions (Mahanthesha, Suresh, & Naik, 2022).

Potential Application to Tropical Diseases

- The design and synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases demonstrate the versatility of these compounds. The strategic synthesis of indolizine core structures for efficient derivatization highlights the innovative approaches in drug development for neglected tropical diseases (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O3/c1-3-32-17-12-10-16(11-13-17)24(30)23-22(27)21(20-9-4-5-14-29(20)23)25(31)28-19-8-6-7-18(26)15(19)2/h4-14H,3,27H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFLGLXVYNFWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)